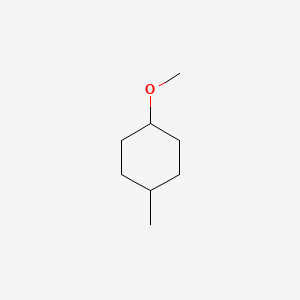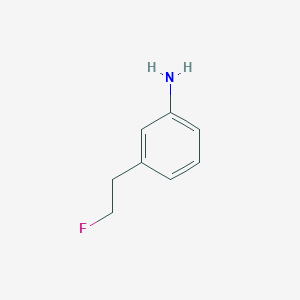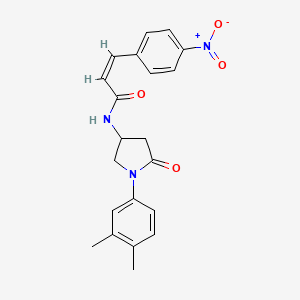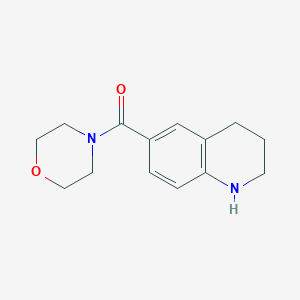![molecular formula C17H20N2O5 B2613304 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418114-05-2](/img/structure/B2613304.png)
methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an intermediate in the synthesis of Lisinopril, which is an angiotensin-converting enzyme inhibitor used in the treatment of hypertension, congestive heart failure, and heart attacks .
Synthesis Analysis
The synthesis of this compound involves the use of N-Benzyloxycarbonylglycine, a derivative of glycine having a benzyloxy carbonyl protecting group attached to the nitrogen . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also involved .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Enantioselective Synthesis
A study highlighted the enantioselective synthesis of a related compound, demonstrating the potential for producing optically pure compounds through palladium-catalyzed amide coupling and subsequent oxazole formation. This process involved bromination and DBU-promoted cyclization, underscoring the compound's utility in synthesizing macrocyclic azole peptides without racemization (Takuji Magata et al., 2017).
Synthesis and Transformations
Another research effort involved the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid. This work demonstrated the compound's versatility in undergoing functional modifications, allowing for the introduction of various residues, which could have implications in developing new materials or drugs (V. M. Prokopenko et al., 2010).
Crystal Structure Analysis
The crystal structure of a related compound was analyzed, revealing insights into its molecular configuration, which is stabilized by intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the compound's potential interactions and stability in various applications (Vasu et al., 2004).
Oxazolidine Derivatives Synthesis
Research on the synthesis of oxazolidine derivatives, such as methyl 2-amino-3H-1-benzazepine-4-carboxylates, from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, showcased the compound's role in creating heterocyclic structures. This work emphasizes the compound's contribution to expanding the toolkit for synthesizing diverse organic molecules (H. Lim et al., 2007).
Interaction with Isocyanoacetate
The interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate led to novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate. Such studies highlight the potential for chemical modifications and the synthesis of novel compounds with potentially unique properties (O. Shablykin et al., 2016).
Mécanisme D'action
The compound is an intermediate in the synthesis of Lisinopril, an angiotensin-converting enzyme inhibitor . Lisinopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, lisinopril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart.
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-13(15-19-14(11(2)24-15)16(20)22-3)18-17(21)23-10-12-8-6-5-7-9-12/h5-9,13H,4,10H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAABRCDUVHSH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)


![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)

